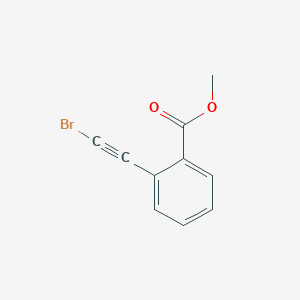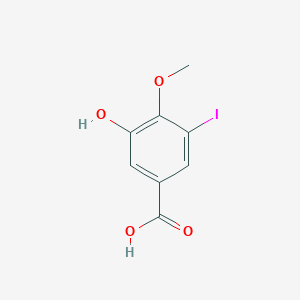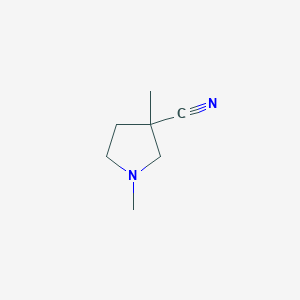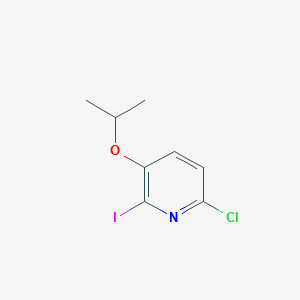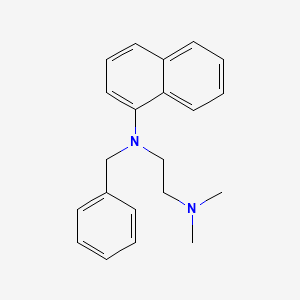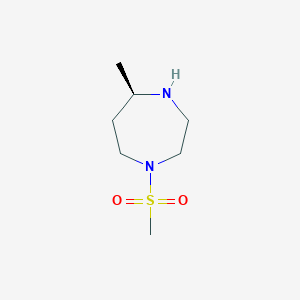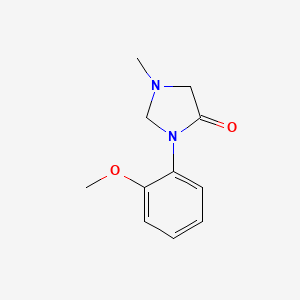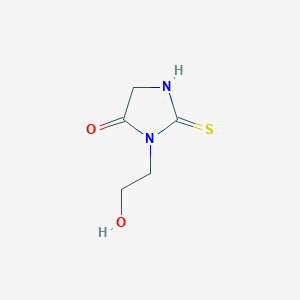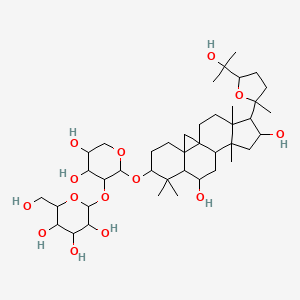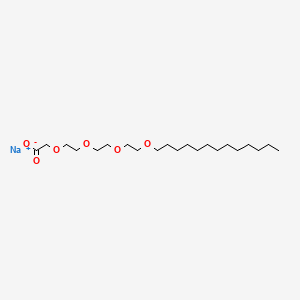
3,6,9,12-Tetraoxapentacosanoic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxapentacosanoic acid, sodium salt is a chemical compound with the molecular formula C21H41O6Na. It is also known by other names such as sodium trideceth-3 carboxylate and polyethylene glycol (3) tridecyl ether carboxylic acid, sodium salt . This compound is a derivative of polyethylene glycol and is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxapentacosanoic acid, sodium salt typically involves the reaction of tridecyl alcohol with ethylene oxide to form trideceth-3, which is then carboxylated to produce the final product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxapentacosanoic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3,6,9,12-Tetraoxapentacosanoic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: It is employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: It is used in the formulation of pharmaceutical products, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxapentacosanoic acid, sodium salt involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and solubilization of compounds. This property is particularly useful in drug delivery systems where it helps in the efficient delivery of active pharmaceutical ingredients to their target sites.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxapentadec-14-ynoic acid: Another polyethylene glycol derivative used in similar applications.
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid: Used in the synthesis of various chemical compounds.
Uniqueness
3,6,9,12-Tetraoxapentacosanoic acid, sodium salt is unique due to its specific structure, which provides it with distinct surfactant properties. This makes it particularly useful in applications requiring the solubilization of hydrophobic compounds and the stabilization of emulsions.
Properties
CAS No. |
117292-47-4 |
|---|---|
Molecular Formula |
C21H41NaO6 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C21H42O6.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-14-15-25-16-17-26-18-19-27-20-21(22)23;/h2-20H2,1H3,(H,22,23);/q;+1/p-1 |
InChI Key |
CEZNRMAOOQIHOP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-Butyl 7-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B12816052.png)
![6,14-dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone](/img/structure/B12816056.png)
![9-Methylspiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12816061.png)

